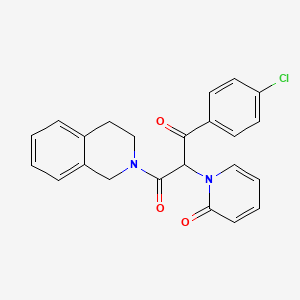
(8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate is a synthetic steroid derivative It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Oxidation: The precursor undergoes oxidation to introduce the 20-oxo group.
Methylation: Methyl groups are introduced at the 16 and 17 positions using methylating agents under controlled conditions.
Acetylation: The final step involves acetylation of the hydroxyl group at the 1-position using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the oxidation, methylation, and acetylation steps.
Purification: The product is purified using techniques such as recrystallization and chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted esters, and other modified steroids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate is used as a precursor for the synthesis of more complex steroid derivatives. It serves as a building block for the development of new compounds with potential therapeutic applications.
Biology
In biological research, this compound is studied for its effects on cellular processes. It is used in experiments to understand the role of steroids in cell signaling and metabolism.
Medicine
Medically, this compound is investigated for its potential as a therapeutic agent. It is explored for its anti-inflammatory and immunomodulatory properties.
Industry
In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals. It is also utilized in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate involves its interaction with steroid receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes, leading to changes in cellular functions. The molecular targets include glucocorticoid receptors and mineralocorticoid receptors, which play a role in regulating inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl propionate
- (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl butyrate
Uniqueness
Compared to similar compounds, (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate has unique properties due to the presence of the acetate group. This functional group influences its solubility, stability, and reactivity, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C25H38O3 |
|---|---|
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
[(16R,17S)-17-acetyl-10,13,16,17-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C25H38O3/c1-15-14-21-19-11-10-18-8-7-9-22(28-17(3)27)24(18,5)20(19)12-13-23(21,4)25(15,6)16(2)26/h10,15,19-22H,7-9,11-14H2,1-6H3/t15-,19?,20?,21?,22?,23?,24?,25-/m1/s1 |
Clave InChI |
BMCREEPJVHSYOD-QVGBZZFTSA-N |
SMILES isomérico |
C[C@@H]1CC2C3CC=C4CCCC(C4(C3CCC2([C@@]1(C)C(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC1CC2C3CC=C4CCCC(C4(C3CCC2(C1(C)C(=O)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-fluorophenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15020485.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide](/img/structure/B15020495.png)
![N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020498.png)
![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15020503.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B15020513.png)

![2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15020535.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide](/img/structure/B15020542.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)
![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)
![(5E)-5-{[(3-aminophenyl)amino]methylidene}-6-hydroxy-2-sulfanylpyrimidin-4(5H)-one](/img/structure/B15020560.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
